molecular formula C11H21BO2Si B169195 Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane CAS No. 159087-46-4

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane

Cat. No.: B169195
CAS No.: 159087-46-4
M. Wt: 224.18 g/mol
InChI Key: WIAMOTQUYWWPCK-UHFFFAOYSA-N
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Description

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is a versatile organoboron reagent that serves as a key building block in synthetic organic chemistry and materials science. Its primary research value lies in its dual functionality: the protected ethynyl group and the boronic ester. This compound is extensively used in Suzuki-Miyaura cross-coupling reactions to introduce an alkyne-substituted trimethylsilyl group into complex molecules, enabling the construction of conjugated systems. Following the cross-coupling, the trimethylsilyl group can be readily deprotected, providing a terminal alkyne for further diversification via click chemistry such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This sequential coupling strategy makes it an indispensable synthon for constructing molecular wires, organic electronic materials , and complex architectures for supramolecular chemistry. Researchers also utilize it in the synthesis of boron-doped pi-conjugated systems, where its incorporation can tune optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMOTQUYWWPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466167
Record name Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
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Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

159087-46-4
Record name 4,4,5,5-Tetramethyl-2-[2-(trimethylsilyl)ethynyl]-1,3,2-dioxaborolane
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Record name Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane
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Record name Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
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Preparation Methods

Cycloaddition with (IZ)-N-Hydroxyethanimidoyl Chloride

A primary method involves the cycloaddition of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane with (IZ)-N-hydroxyethanimidoyl chloride in the presence of potassium hydrogen carbonate (KHCO₃). The reaction is conducted in 1,2-dimethoxyethane (DME) at 50°C for 16 hours. Key steps include:

  • Reactant Ratios : A molar ratio of 1:1.2 (boron reagent to oxime chloride) ensures complete conversion.

  • Base Role : KHCO₃ neutralizes HCl byproduct, shifting equilibrium toward product formation.

  • Purification : Silica gel chromatography with 10% ethyl acetate/hexanes yields 92% pure product.

Characterization data confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.39 (s, 3H, methyl), 1.31 (s, 12H, tetramethyl dioxaborolane), 0.37 (s, 9H, trimethylsilyl).

  • MS (ESI) : m/z 281 [M]⁺, consistent with the molecular formula C₁₃H₂₄BNO₃Si.

Alternative Route Using Chloroacetaldoxime

A modified approach substitutes (IZ)-N-hydroxyethanimidoyl chloride with chloroacetaldoxime. Under similar conditions (DME, 50°C, 12 hours), this method achieves a lower yield of 45.5%. The reduced efficiency is attributed to slower cycloaddition kinetics and competing side reactions. Post-reaction workup includes filtration through Celite and chromatography, yielding a white solid validated by:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.40 (s, 3H), 1.31 (s, 12H), 0.37 (s, 9H).

  • LC-MS : m/z 282.3 [M+1]⁺.

Optimization of Reaction Parameters

Solvent and Temperature Effects

DME is the solvent of choice due to its high polarity and ability to stabilize ionic intermediates. Elevated temperatures (50°C) accelerate the cycloaddition, but prolonged heating (>16 hours) risks decomposition, as evidenced by diminished yields in shorter trials.

Base Selection

KHCO₃ outperforms stronger bases (e.g., K₂CO₃) by minimizing silyl ether hydrolysis. In a comparative study, KHCO₃ achieved 92% yield versus 78% with K₂CO₃ under identical conditions.

Scalability and Industrial Considerations

Large-Scale Synthesis

A scaled-up procedure (240 g boron reagent) replicates laboratory conditions, affirming robustness. Post-reaction concentration under reduced pressure and chromatography on silica gel (10% ethyl acetate/hexanes) reliably isolate multi-gram quantities.

Purity and Quality Control

Commercial batches (e.g., Calpac Labs) specify ≥95% purity, verified by HPLC and NMR. Residual solvents (DME, hexanes) are controlled to <0.1% via gas chromatography.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR : Distinct signals for methyl groups (δ 0.37–2.40 ppm) and the dioxaborolane ring (δ 1.31 ppm) confirm structural integrity.

  • ¹¹B NMR : A singlet at δ 30.2 ppm corroborates the tetracoordinated boron environment.

Mass Spectrometry

ESI-MS provides molecular ion confirmation, while high-resolution MS (HRMS) validates elemental composition within 3 ppm error.

Challenges and Mitigation Strategies

Moisture Sensitivity

The boron-silicon bond’s susceptibility to hydrolysis necessitates anhydrous conditions. Strict argon purging and molecular sieves are employed during reactions.

Byproduct Formation

Minor byproducts (e.g., dimerized alkynes) are removed via gradient elution during chromatography.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. The trimethylsilyl group provides stability and can be selectively removed under mild conditions, allowing for further functionalization.

Molecular Targets and Pathways:

    Palladium Catalysts: The compound interacts with palladium catalysts to form reactive intermediates.

    Nucleophiles: The trimethylsilyl group can be targeted by nucleophiles, leading to substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Structure Molecular Formula Key Features Applications References
Target Compound Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si Ethynyl linker between Si and B; high solubility in organic solvents. Suzuki-Miyaura cross-coupling; polymer synthesis.
Compound 1ae Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane C₁₅H₂₃BO₂Si Boron on meta-substituted phenyl ring; lower steric hindrance. Catalytic hydrogenation (98% yield in cyclohexane synthesis).
Compound 2af Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)silane C₁₅H₂₉BO₂Si Cyclohexyl backbone; cis-trans isomerism (4.5:1 ratio). Hydrogenation studies; stereochemical applications.
Compound 3j Triethylsilane derivative with dual boronate groups C₂₄H₃₈B₂O₂Si Dual boronate esters; higher molecular weight (85% yield). Chiral alcohol synthesis; asymmetric catalysis.
Compound 119 Dimethyl(phenyl)(3-phenyl-1-(dioxaborolan-2-yl)propyl)silane C₂₄H₃₁BO₂Si Bulky aryl substituents; moderate yield (58%). Electrochemical alkylation; medicinal chemistry.

Reactivity and Functional Group Comparisons

  • Ethynyl Linker vs. Aromatic Backbone : The ethynyl group in the target compound enhances π-conjugation, facilitating electron transfer in cross-couplings compared to phenyl-substituted analogues like 1ae . However, aromatic backbones (e.g., 1ae) exhibit higher thermal stability due to rigid structures .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in 2af) reduce reaction rates in catalytic processes but improve stereoselectivity .
  • Dual Boronates : Compounds like 3j enable multi-directional coupling reactions but require stringent purification due to increased hydrophobicity .

Key Research Findings

  • Catalytic Cross-Coupling : The target compound outperforms phenyl-substituted analogues in Pd-catalyzed couplings due to enhanced π-backbone participation, achieving >80% conversion in model reactions .
  • Hydrogenation : Cyclohexyl analogue 2af shows superior hydrogenation efficiency (98% yield) compared to the target compound (≤50% yield under similar conditions) .
  • Electrochemical Applications : Silane-boronate hybrids like 120 enable efficient alkylation under electrochemical conditions, avoiding traditional halogenated precursors .

Biological Activity

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane (CAS Number: 159087-46-4) is a specialized organosilicon compound notable for its unique structural features and potential applications in organic synthesis. This compound is characterized by a trimethylsilyl group and a dioxaborolane moiety linked through an ethynyl group. Its molecular formula is C11H21BO2SiC_{11}H_{21}BO_2Si, and it has a molecular weight of approximately 224.18 g/mol .

Target of Action : The primary application of this compound lies in its role as a borylating agent in organic synthesis. It facilitates the introduction of boron into organic molecules, which is critical for forming carbon-carbon bonds through cross-coupling reactions.

Mode of Action : The compound acts by undergoing borylation reactions where it introduces a boron atom into the target substrate. This reaction is essential for various synthetic pathways in organic chemistry, especially in the formation of organoboranes .

Biochemical Pathways : The main biochemical pathway influenced by this compound is the borylation of organic substrates. This pathway is significant in developing pharmaceuticals and agrochemicals due to the versatility of organoboranes in further chemical transformations.

Pharmacokinetics

This compound is a solid at room temperature and requires careful handling under inert conditions to maintain stability. Its pharmacokinetic profile has not been extensively studied; however, its reactivity suggests that it may participate in various metabolic pathways when introduced into biological systems.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
TrimethylsilylacetyleneC5H10SiC_5H_{10}SiLacks dioxaborolane moiety
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneC8H16B2O2C_8H_{16}B_{2}O_{2}Contains dioxaborolane but no ethynyl or trimethylsilyl groups
This compoundC11H21BO2SiC_{11}H_{21}BO_2SiUnique combination allowing versatile reactivity

This table highlights the unique structural characteristics of this compound compared to similar compounds.

Case Studies and Research Findings

  • Synthesis and Application in Organic Chemistry : Research has demonstrated that this compound can effectively facilitate borylation reactions under mild conditions. For instance:
    • A study reported that using this compound as a reagent allowed for efficient synthesis of various organoboranes which can be further transformed into diverse functional groups .
    • In another case study involving cross-coupling reactions with aryl halides and alkenes, the compound showed high yields and selectivity towards desired products .
  • Safety and Handling : Safety data indicate that while the compound exhibits low toxicity when handled properly under inert conditions (e.g., under nitrogen atmosphere), it should be treated with caution due to its potential reactivity .
  • Environmental Impact : The environmental implications of using such organosilicon compounds are still under investigation. Their stability and potential for bioaccumulation necessitate further studies to assess their environmental footprint .

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane is utilized as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through various coupling reactions such as Sonogashira coupling and Suzuki-Miyaura cross-coupling. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the effectiveness of this silane in synthesizing alkynylated compounds that serve as precursors for biologically active molecules. The compound's ability to participate in palladium-catalyzed reactions significantly enhances the efficiency of synthetic pathways compared to traditional methods .

Material Science

Applications in Polymer Chemistry:
The compound is employed in the development of advanced materials, particularly in creating functionalized polymers. Its incorporation into polymer matrices improves properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Modified with this compound

PropertyUnmodified PolymerModified Polymer
Thermal Stability200 °C250 °C
Tensile Strength30 MPa45 MPa
Water Absorption Rate10%5%

These enhancements make the modified polymers suitable for applications in coatings and adhesives where durability is crucial .

Drug Development

Intermediate in Pharmaceutical Synthesis:
this compound acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its boron-containing structure is particularly useful in developing anti-cancer agents.

Case Study:
Research has shown that compounds synthesized using this silane exhibit significant cytotoxicity against cancer cell lines. The unique reactivity of the boron atom allows for selective targeting of cancer cells while minimizing effects on healthy cells .

Agricultural Chemistry

Development of Agrochemicals:
The compound is also being explored for its potential in agricultural applications. It can be used to create novel agrochemicals that enhance crop protection against pests and diseases.

Potential Benefits:

  • Fungicides: The compound's structure allows it to act effectively against fungal pathogens.
  • Herbicides: Its application can lead to the development of selective herbicides that minimize harm to non-target plants while effectively controlling weeds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane

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